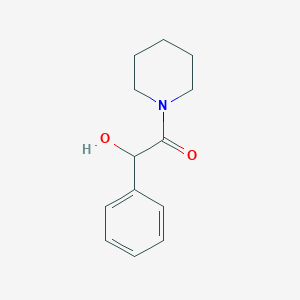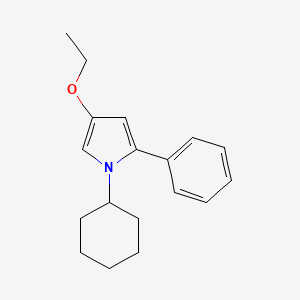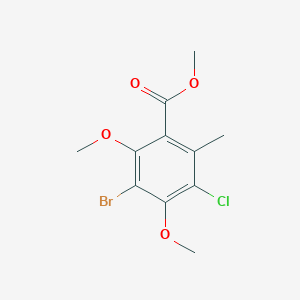
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound consists of a pyridine ring attached to a propyl chain, which is further connected to a benzoate group substituted with a dimethylanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-(2,3-dimethylanilino)benzoic acid with 3-(pyridin-4-yl)propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-3-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-4-yl)propyl 2-(2,4-dimethylanilino)benzoate
Uniqueness
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is unique due to its specific substitution pattern on the benzoate and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dimethylanilino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
106724-32-7 |
|---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-pyridin-4-ylpropyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-5-11-21(18(17)2)25-22-10-4-3-9-20(22)23(26)27-16-6-8-19-12-14-24-15-13-19/h3-5,7,9-15,25H,6,8,16H2,1-2H3 |
InChI Key |
SUDUCJAHFDIAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCCC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


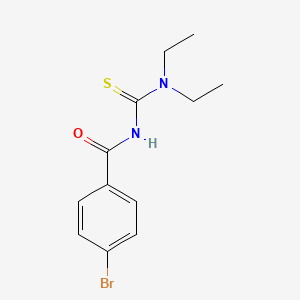
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
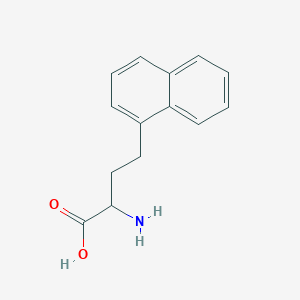
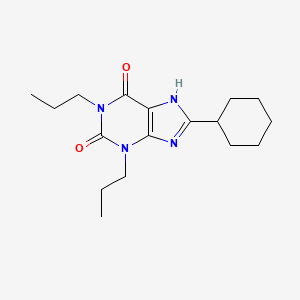
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
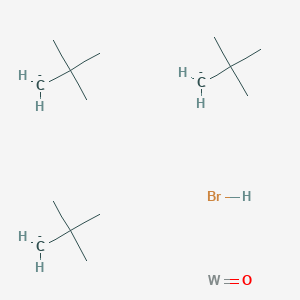
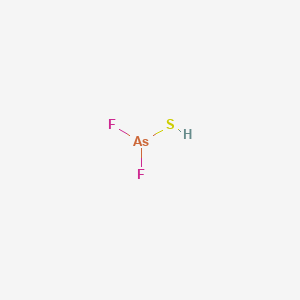
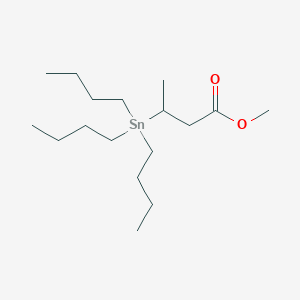

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
